N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Description

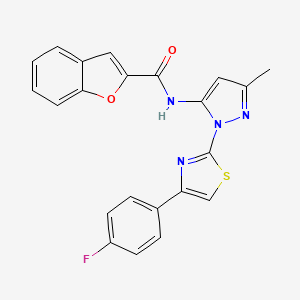

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked to a pyrazole-thiazole scaffold. The molecule integrates a fluorophenyl substituent on the thiazole ring and a methyl group on the pyrazole, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c1-13-10-20(25-21(28)19-11-15-4-2-3-5-18(15)29-19)27(26-13)22-24-17(12-30-22)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHFSTKQZRIWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a variety of effects. The presence of fluorine and chlorine in the compound could potentially alter its biological activity by affecting the electrophilicity of carbon in C-Cl and C-F bonds.

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The compound features multiple functional groups that contribute to its biological activity, including thiazole and pyrazole moieties which are often associated with anticancer properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C24H18FN5O2S |

| Molecular Weight | 459.5 g/mol |

| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-benzofuran-2-carboxamide |

| Purity | Typically 95% |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC50 values around 3.79 µM.

- NCI-H460 (lung cancer) : IC50 values approximately 42.30 µM.

These findings suggest that the incorporation of the thiazole and pyrazole structures enhances the compound's ability to inhibit cancer cell proliferation effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study involving various derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 5 |

| P. mirabilis | 12 | 15 |

| B. subtilis | 20 | 8 |

These results indicate that the compound exhibits significant antimicrobial effects, making it a candidate for further development in treating bacterial infections .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : It promotes apoptosis in cancer cells, leading to reduced cell viability.

- Antibacterial Mechanisms : The exact mechanism against bacteria involves disrupting cell wall synthesis and inhibiting essential metabolic pathways.

Study on Anticancer Activity

A recent investigation assessed the efficacy of this compound against several cancer cell lines, revealing that it significantly inhibited cell growth in a dose-dependent manner. The study provided detailed IC50 values for various derivatives, suggesting structural modifications could enhance potency .

Study on Antimicrobial Efficacy

Another study focused on synthesizing and evaluating derivatives of this compound for antimicrobial activity. The results indicated that certain modifications led to improved efficacy against resistant bacterial strains, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Compound 85: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

- Key Differences: Core Structure: Replaces the pyrazole-thiazole system with a cyclopropane-carboxamide-thiazole scaffold. Substituents: Features a hydroxylphenyl group and a trifluoromethoxybenzoyl moiety, contrasting with the fluorophenyl and methyl groups in the target compound.

Compound from : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

- Key Differences :

- Core Structure : Incorporates a biphenyl-carbonyl group and a pyridinyl substituent on the thiazole ring.

- Substituent Impact : The biphenyl group may increase lipophilicity, while the pyridinyl moiety could enhance solubility via hydrogen bonding.

Discussion of Research Findings

While direct experimental data for the target compound are unavailable, structural comparisons highlight critical trends:

Q & A

Q. What are the established synthetic routes for N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide, and what are the critical reaction parameters?

The synthesis involves multi-step organic reactions:

- Thiazole ring formation : Achieved via Hantzsch thiazole synthesis using 4-fluorophenyl thiourea and α-haloketones under reflux (80–100°C) .

- Pyrazole coupling : The pyrazole core is functionalized via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with benzofuran boronic esters) .

- Critical parameters : Strict temperature control during cyclization, anhydrous conditions for metal-catalyzed steps, and purification via gradient elution (ethyl acetate/hexane) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for data refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 100–295 K.

- Refinement : SHELXL refines small-molecule structures, while SHELXPRO interfaces with macromolecular datasets. Anomalous dispersion corrections improve electron density maps .

- Validation : PLATON or Olex2 checks for structural integrity .

Advanced Questions

Q. What analytical techniques are essential for characterizing this compound’s purity and stability under experimental conditions?

- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C).

- NMR spectroscopy : Monitors proton environments (e.g., fluorine coupling in ¹⁹F NMR) .

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against kinase targets?

- Assay selection : Use fluorescence-based (e.g., ADP-Glo™) or radiometric kinase assays.

- Controls : Include staurosporine (broad kinase inhibitor) and vehicle controls.

- Dose-response curves : Fit IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

- Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .

Q. What strategies resolve conflicting biological activity data across assay systems?

- Orthogonal validation : Combine SPR (binding kinetics) with ITC (thermodynamics) .

- Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.

- Computational modeling : Molecular dynamics simulations reconcile differences in cellular vs. cell-free assays .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- In vitro assays : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion.

- CYP450 inhibition screening : Probe substrates (e.g., CYP3A4, CYP2D6) identify metabolic liabilities .

- Half-life (t₁/₂) calculation : Intrinsic clearance rates predict hepatic extraction ratios.

Q. How can molecular docking studies predict binding affinity with target proteins?

- Ligand preparation : Generate 3D conformers (Open Babel) and assign protonation states (Epik).

- Grid generation : Define binding pockets using crystallographic data (PDB ID: e.g., 4ZUD for kinases).

- Scoring functions : Glide (Schrödinger) or AutoDock Vina prioritize poses with halogen bonds (C–F⋯protein interactions).

- Validation : Compare docking scores with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models?

- 3D model limitations : Poor drug penetration in spheroids may underestimate potency.

- Assay adjustments : Prolong incubation times (72–96 hrs) or use hypoxia-mimetic conditions.

- Imaging validation : Confocal microscopy tracks compound distribution in spheroids .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.